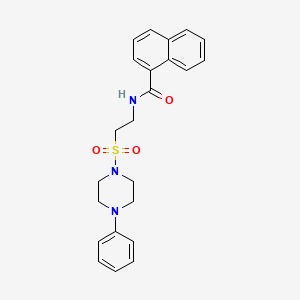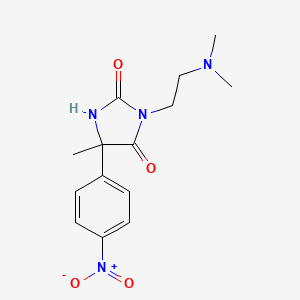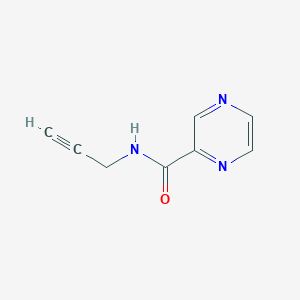
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide is a chemical compound with diverse applications in scientific research. It is known for its utility in pharmaceutical drug development and organic synthesis studies. This compound is part of the carboxamide family, which plays a significant role in organic and medicinal chemistry due to its involvement in synthesizing peptides, lactams, and various bioactive products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through several methods, including catalytic and non-catalytic approaches. For instance, the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general principles of amidation, including the activation of carboxylic acids and the use of coupling reagents, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used in organic synthesis studies to develop new compounds and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in pharmaceutical drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound exerts its effects through the modulation of enzymatic activities and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Prop-2-YN-1-YL)pyrazine-2-carboxamide include other carboxamides and pyrazine derivatives. Examples include:
- N-methylpyrazine-2-carboxamide
- N-ethylpyrazine-2-carboxamide
- N-propylpyrazine-2-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the prop-2-ynyl group attached to the pyrazine ring.
Properties
IUPAC Name |
N-prop-2-ynylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h1,4-6H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYQPTSAKVQJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
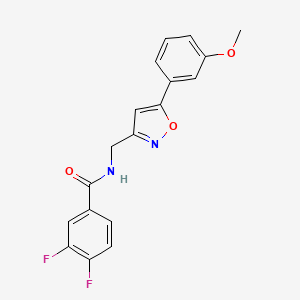

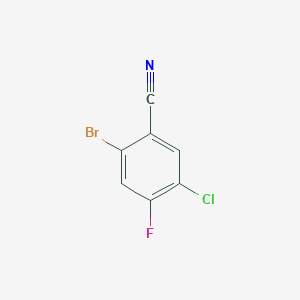
![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
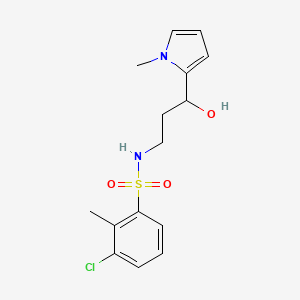
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
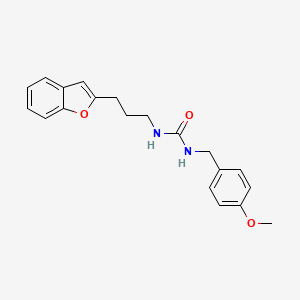
![N-[(4-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)
![N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2740290.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)
